molecular formula C16H19FNO4 B2437420 trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1218764-11-4

trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B2437420
M. Wt: 308.33
InChI Key: VRCJPGMBINFMCH-OLZOCXBDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound . It is available for purchase for research and development use .


Physical And Chemical Properties Analysis

Some physical and chemical properties such as density, melting point, and boiling point might be available , but the exact values are not provided in the sources I found.

Scientific Research Applications

  • Enantioselective Synthesis

    • A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, including compounds similar to trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, has been achieved through a nitrile anion cyclization strategy. This method provides a five-step, chromatography-free synthesis yielding high chemical and optical purity (Chung et al., 2005).
  • Stereoisomer Synthesis

    • The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which is structurally related to the compound , has been significantly optimized. This process offers a streamlined approach to synthesize these unnatural amino acids, demonstrating versatility and adaptability in the synthesis of complex molecules (Bakonyi et al., 2013).
  • Structural Analysis

    • The study of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid reveals the conformational characteristics of similar compounds. The crystal structure analysis shows specific dihedral angles between functional groups, providing insights into the spatial arrangement and potential reactivity of related compounds (Yuan et al., 2010).
  • Conformational Dynamics

    • The locked conformations of proline pyrrolidine rings, which are structurally similar to trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, provide insights into the role of substituents in dictating the ring pucker modes. The introduction of bulky substituents like tert-butyl groups at specific positions significantly influences the molecular conformation, which is crucial for understanding the compound's chemical behavior and potential applications (Koskinen et al., 2005).

properties

IUPAC Name

(3R,4S)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCJPGMBINFMCH-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Synthesis routes and methods

Procedure details

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